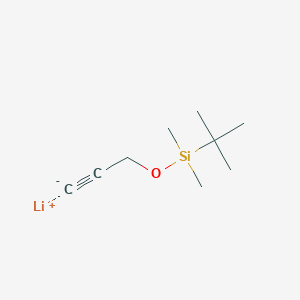
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a benzofuran ring fused with an imidazole ring. The presence of a fluorine atom on the benzofuran ring adds unique chemical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving diamines and carbonyl compounds.
Coupling of the Rings: The final step involves coupling the benzofuran and imidazole rings under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The benzofuran and imidazole rings may contribute to the compound’s ability to interact with nucleic acids or proteins, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-1H-imidazole: Lacks the dihydro group on the imidazole ring.
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-triazole: Contains a triazole ring instead of an imidazole ring.
Uniqueness
The unique combination of the benzofuran and imidazole rings, along with the presence of the fluorine atom, distinguishes 2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
| 93854-86-5 | |
Molekularformel |
C11H11FN2O |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
2-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H11FN2O/c12-8-3-1-2-7-6-9(15-10(7)8)11-13-4-5-14-11/h1-3,9H,4-6H2,(H,13,14) |
InChI-Schlüssel |
IKBPNXSHJHSBSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2CC3=C(O2)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


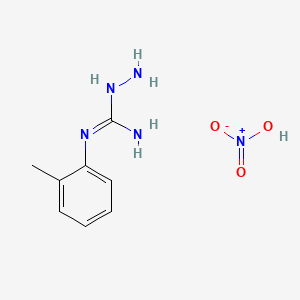
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
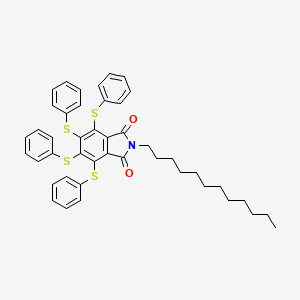
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/no-structure.png)
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
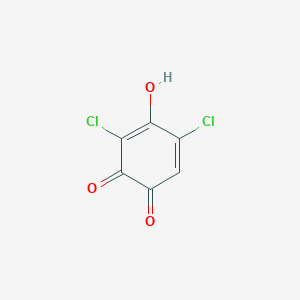
![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)


![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
![2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14360734.png)
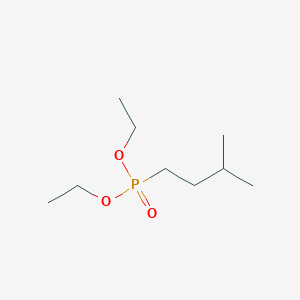
![3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide](/img/structure/B14360743.png)
